3-Aminopentane-d5
CAS No.: 1219802-43-3
Cat. No.: VC0131646
Molecular Formula: C₅H₈D₅N
Molecular Weight: 92.19
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219802-43-3 |
|---|---|
| Molecular Formula | C₅H₈D₅N |
| Molecular Weight | 92.19 |
Introduction
Fundamental Characteristics
Chemical Identity and Nomenclature
3-Aminopentane-d5, also known as pentan-3-amine-d5, represents a deuterated derivative of 3-aminopentane (pentan-3-amine). The compound is characterized by the substitution of five hydrogen atoms with deuterium atoms, specifically at positions 2,2,3,4,4 of the pentane chain. The systematic IUPAC name for this compound is 2,2,3,4,4-pentadeuteriopentan-3-amine, reflecting the precise positions of deuterium substitution .
Several alternative names exist for this compound in scientific literature and commercial catalogs:
The compound is uniquely identified by its CAS registry number 1219802-43-3, which distinguishes it from the non-deuterated parent compound 3-aminopentane (CAS: 616-24-0) .
Structural Features
The molecular structure of 3-aminopentane-d5 consists of a five-carbon chain with an amino group (-NH2) attached to the central (third) carbon atom. The defining characteristic of this molecule is the presence of five deuterium atoms replacing hydrogens at specific positions:
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Two deuterium atoms at position 2 (CD2)
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One deuterium atom at position 3 (CD)
This selective deuteration pattern creates a compound represented by the molecular formula C5H8D5N, with a calculated molecular weight of 92.19 g/mol . The structural identification can be precisely represented through various chemical notations:
| Notation Type | Identifier |
|---|---|
| Molecular Formula | C5H8D5N |
| Chemical Formula | (CH3CD2)2CDNH2 |
| InChI | InChI=1S/C5H13N/c1-3-5(6)4-2/h5H,3-4,6H2,1-2H3/i3D2,4D2,5D |
| InChIKey | PQPFFKCJENSZKL-ZDGANNJSSA-N |
| SMILES | [2H]C([2H])(C)C([2H])(C([2H])([2H])C)N |
The substitution pattern results in deuterium atoms located along the carbon backbone while preserving the reactive amino group with its original hydrogen atoms .
Physicochemical Properties
Spectroscopic Properties
Deuterium labeling significantly alters the spectroscopic profile of 3-aminopentane-d5 compared to its non-deuterated counterpart, which is precisely why it holds value in analytical applications:
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Mass Spectrometry: The deuterated compound exhibits a mass shift of +5 m/z units in its molecular ion and corresponding fragments containing the labeled positions.
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NMR Spectroscopy:
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1H NMR: Reduced signal intensity at positions where hydrogen has been replaced by deuterium
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2H NMR (Deuterium NMR): Signals specifically corresponding to the deuterium atoms at positions 2,2,3,4,4
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13C NMR: Modified coupling patterns and multiplicity at carbon atoms bonded to deuterium
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IR Spectroscopy: C-D stretching vibrations at lower frequencies (approximately 2000-2200 cm-1) compared to C-H stretching vibrations (2850-3000 cm-1).
Applications and Research Relevance
Analytical Applications
3-Aminopentane-d5 finds significant application in analytical chemistry and research settings:
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Internal Standard in Mass Spectrometry:
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Used in quantitative analysis of 3-aminopentane and related compounds
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Provides similar chromatographic behavior but distinct mass spectral pattern
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Enables accurate quantification in complex matrices
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Tracer in Metabolic Studies:
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Allows tracking of aminopentane metabolism in biological systems
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Facilitates distinction between endogenous and exogenous sources
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Supports elucidation of metabolic pathways
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NMR Reference Standard:
Research Applications
The compound serves several specialized research functions:
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Mechanistic Studies:
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Investigation of reaction mechanisms involving primary amines
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Examination of kinetic isotope effects in organic reactions
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Exploration of hydrogen/deuterium exchange processes
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Pharmacokinetic Investigations:
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Tracking drug metabolism when 3-aminopentane is part of a pharmaceutical compound
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Studying absorption, distribution, and elimination processes
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Identifying metabolic transformation pathways
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Materials Science:
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Development of deuterated standards for polymers and materials containing amine functionalities
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Investigation of hydrogen bonding networks in supramolecular assemblies
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| Parameter | Specification | Reference |
|---|---|---|
| Chemical Purity | ≥98% | |
| Isotopic Purity | 98 atom % D | |
| Format | Neat liquid | |
| Storage Conditions | Room temperature | |
| Shipping Classification | FLAMMABLE LIQUID, CORROSIVE |
The compound is generally available in small quantities suitable for research purposes:
These relatively small quantities and high prices reflect the specialized nature of the compound and the complexity involved in its synthesis and purification .
Comparative Analysis
Comparison with Non-deuterated 3-Aminopentane
3-Aminopentane-d5 exhibits several important differences when compared to its non-deuterated parent compound:
While the compounds share similar chemical reactivity profiles, the deuterated version is primarily valued for its distinctive spectroscopic properties and use as an analytical standard rather than for its chemical behavior .
Comparison with Other Deuterated Amines
3-Aminopentane-d5 belongs to a broader family of deuterated amine compounds used in research. Comparing it with other deuterated amines reveals positioning within this specialized chemical category:
These comparisons illustrate how 3-aminopentane-d5 fits within a spectrum of deuterated amine compounds, each offering specific advantages depending on the research requirements and analytical context .
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